molecular formula C24H21FN4O3S2 B2912703 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 941958-03-8

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2912703
CAS No.: 941958-03-8
M. Wt: 496.58
InChI Key: XXOJRASORTXYNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with three distinct functional groups:

  • A pyrrolidin-1-ylsulfonyl substituent at the para-position of the benzamide, which enhances solubility and modulates pharmacokinetic properties .

Spectral characterization methods such as $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and IR spectroscopy (e.g., C=S stretching at 1243–1258 cm$ ^{-1} $, NH bands at 3150–3414 cm$ ^{-1} $) are critical for confirming tautomeric forms and functional group integrity in structurally similar molecules .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c25-20-4-3-5-21-22(20)27-24(33-21)29(16-17-10-12-26-13-11-17)23(30)18-6-8-19(9-7-18)34(31,32)28-14-1-2-15-28/h3-13H,1-2,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOJRASORTXYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=NC=C3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiazole moiety
  • A pyridine derivative
  • A pyrrolidine sulfonamide group

This unique combination of structural elements contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. Specifically, benzothiazole derivatives have been noted for their effectiveness against various pathogens, including Mycobacterium tuberculosis. The incorporation of fluorine into the benzothiazole ring enhances the compound's lipophilicity, potentially improving cellular uptake and efficacy against resistant strains of bacteria.

Anticancer Potential

This compound has shown promise as an anticancer agent. Similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to reduced inflammation and induction of apoptosis in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Targeting enzymes like COX can modulate inflammatory responses and cancer cell growth.
  • Receptor Interaction : The compound may interact with specific receptors or proteins involved in cellular signaling pathways, leading to altered cellular functions.
  • Synergistic Effects : Studies suggest that it can enhance the efficacy of other therapeutic agents when used in combination therapies, particularly with cell-penetrating peptides.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamideContains a phenoxy groupAntimicrobial
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamideCyclopentanecarboxamide structureAntitubercular
N-(benzo[d]thiazol-2-yl)-N-(pyridin-methyl)acetamideLacks fluorine substitutionAnticancer

These comparisons highlight the unique aspects of the target compound's structure that may confer distinct biological activities and reactivity profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that benzothiazole derivatives showed significant activity against resistant bacterial strains, suggesting potential for development as new antibiotics.
  • Cancer Cell Studies : In vitro studies indicated that similar compounds inhibited proliferation in various cancer cell lines by inducing apoptosis through caspase activation pathways.
  • Metabolic Stability : Research on metabolic stability revealed that fluorinated compounds often exhibit enhanced stability compared to non-fluorinated analogs, which is crucial for therapeutic efficacy and safety .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name / ID Core Structure Substituents Notable Features References
Target Compound Benzamide 4-Fluorobenzo[d]thiazol-2-yl, pyridin-4-ylmethyl, pyrrolidin-1-ylsulfonyl Combines fluorinated heterocycle, sulfonamide, and pyridine for dual solubility/bioactivity
FM9 (C$ _{18} $H$ _{18} $FN$ _{5} $OS) Benzamide 4-Fluorophenyl, pyrimidinyl-thiazole Pyrimidine-thiazole linkage enhances kinase inhibition potential
Compounds [7–9] () 1,2,4-Triazole-thione 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Exists in thione tautomeric form; sulfonyl groups improve metabolic stability
Example 53 () Chromen-pyrazolo-pyrimidine 3-Fluorophenyl, isopropylcarbamide High molecular weight (589.1 g/mol); Suzuki coupling synthesis
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide 2-Anilinopyridin-3-yl, 4-methylphenyl Classic sulfonamide design for antibacterial activity

Pharmacological and Physicochemical Properties

  • Solubility : The pyrrolidin-1-ylsulfonyl group in the target compound likely improves aqueous solubility compared to FM9’s pyrimidinyl-thiazole motif, which may exhibit higher lipophilicity .
  • Bioactivity : While direct data for the target compound is unavailable, FM9 and triazole-thiones show kinase inhibition and antimicrobial activity, respectively . The pyridinylmethyl group in the target compound may enhance blood-brain barrier penetration relative to bulkier analogs like Example 53 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.